1-Chloro-3,3-dimethylbutane

SN2 reaction kinetics steric hindrance neopentyl effect

1-Chloro-3,3-dimethylbutane (CAS 2855-08-5), also known as neohexyl chloride or 3,3-dimethylbutyl chloride, is a primary alkyl halide of molecular formula C₆H₁₃Cl and molecular weight 120.62 g/mol. It features a terminal chlorine atom on an ethyl chain adjacent to a tert-butyl group [(CH₃)₃C–CH₂–CH₂–Cl], conferring sterically hindered yet primary character.

Molecular Formula C6H13Cl
Molecular Weight 120.62 g/mol
CAS No. 2855-08-5
Cat. No. B046724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3,3-dimethylbutane
CAS2855-08-5
Synonyms1-CHLORO-3,3-DIMETHYLBUTANE; 3,3-DIMETHYLBUTYL CHLORIDE; NEOHEXYL CHLORIDE; TERT-BUTYLCHLOROETHYLENE; 4-chloro-2,2-dimethylbutane; Butane,1-chloro-3,3-dimethyl-
Molecular FormulaC6H13Cl
Molecular Weight120.62 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCl
InChIInChI=1S/C6H13Cl/c1-6(2,3)4-5-7/h4-5H2,1-3H3
InChIKeyXGCKOSFYXBAPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3,3-dimethylbutane (CAS 2855-08-5) Procurement Guide: Neohexyl Chloride for Controlled Reactivity Applications


1-Chloro-3,3-dimethylbutane (CAS 2855-08-5), also known as neohexyl chloride or 3,3-dimethylbutyl chloride, is a primary alkyl halide of molecular formula C₆H₁₃Cl and molecular weight 120.62 g/mol [1]. It features a terminal chlorine atom on an ethyl chain adjacent to a tert-butyl group [(CH₃)₃C–CH₂–CH₂–Cl], conferring sterically hindered yet primary character [2]. This compound serves as a key intermediate in organic synthesis, pharmaceuticals, and agrochemicals, with commercial availability typically at 97% purity as a colorless liquid (bp 116–118°C, density 0.867 g/cm³, refractive index 1.417–1.420) . Its neopentyl-type architecture distinguishes it from unbranched primary alkyl chlorides and tertiary alkyl chlorides, positioning it as a strategic building block where controlled reactivity and predictable elimination behavior are required .

Why 1-Chloro-3,3-dimethylbutane Cannot Be Replaced by 1-Chlorohexane or tert-Butyl Chloride: Structural Basis for Differential Selection


Generic substitution of 1-chloro-3,3-dimethylbutane with simpler alkyl chlorides is scientifically inadvisable due to its unique steric and electronic architecture. Unlike unbranched 1-chlorohexane (n-hexyl chloride), the tert-butyl terminus creates substantial steric shielding of the electrophilic carbon, reducing SN2 reactivity by approximately 85% relative to 1-chlorohexane based on radical chlorination selectivity ratios [1]. Conversely, unlike tert-butyl chloride—which is a tertiary halide that exclusively undergoes SN1 or elimination pathways—1-chloro-3,3-dimethylbutane retains primary halide character, enabling controlled SN2 displacement under appropriate conditions while resisting premature elimination [2]. This intermediate reactivity profile, situated between highly reactive unbranched primary chlorides and SN2-inert tertiary chlorides, is further demonstrated by gas-phase dehydrochlorination kinetics where its activation energy (Eₐ = 218.7 kJ/mol) reflects predictable β-elimination behavior distinct from other alkyl chloride classes [3]. For synthetic sequences requiring the introduction of a 3,3-dimethylbutyl fragment without carbocation rearrangement or for applications demanding thermodynamically defined elimination parameters, generic substitution with structurally unrelated chlorides leads to divergent reaction outcomes and compromised product profiles.

Quantitative Differentiation Evidence: 1-Chloro-3,3-dimethylbutane Performance Metrics versus Structural Analogs


SN2 Reactivity Attenuation: 1-Chloro-3,3-dimethylbutane versus 1-Chlorohexane

The radical chlorination selectivity calculation provides a quantitative proxy for SN2 accessibility: 1-chloro-3,3-dimethylbutane exhibits a relative reactivity factor of 15.1% compared to the most reactive primary position in the same molecular framework, whereas 1-chlorohexane (unbranched primary) shows near-100% reactivity at the terminal position [1]. This ~85% reduction in nucleophilic accessibility stems from the tert-butyl group's steric shielding of the β-carbon, which extends to the α-electrophilic center, a phenomenon directly relevant to procurement decisions where controlled SN2 alkylation without over-alkylation or premature elimination is required.

SN2 reaction kinetics steric hindrance neopentyl effect nucleophilic substitution

Friedel-Crafts Alkylation Product Divergence: 1-Chloro-3,3-dimethylbutane versus 2-Chloro-2,3-dimethylbutane

In benzene alkylation, 1-chloro-3,3-dimethylbutane (primary chloride) and 2-chloro-2,3-dimethylbutane (tertiary t-hexyl chloride) produce the same product outcome under identical catalysts despite different starting carbon frameworks, but with critically different mechanistic implications for reaction control [1]. With AlCl₃, AlBr₃, or ZrCl₄, 1-chloro-3,3-dimethylbutane yields 2,2-dimethyl-3-phenylbutane (I, secondary isomer); with FeCl₃ or nitromethane-solvated AlCl₃, it yields 2,3-dimethyl-2-phenylbutane (II, tertiary isomer) [1]. The tertiary chloride 2-chloro-2,3-dimethylbutane produces the identical catalyst-dependent product distribution (I with AlCl₃/ZrCl₄; II with FeCl₃/nitromethane-AlCl₃) [1]. The primary chloride's ability to undergo carbocation rearrangement to access the same product manifold as the pre-formed tertiary chloride demonstrates its unique utility as a latent, rearrangement-dependent electrophile.

Friedel-Crafts alkylation carbocation rearrangement Lewis acid catalysis isomerization

Gas-Phase Dehydrochlorination Kinetics: 1-Chloro-3,3-dimethylbutane versus β-Substituted Ethyl Chlorides

The unimolecular gas-phase elimination of HCl from 1-chloro-3,3-dimethylbutane proceeds with first-order kinetics characterized by an activation energy (Eₐ) of 218.7 ± 2.2 kJ/mol and a pre-exponential factor (A) of 1.2 × 10¹³ s⁻¹ over the temperature range 691–733 K at 4.8 × 10⁻² to 0.18 bar pressure [1]. At 700 K, the rate constant k = 5.78 × 10⁻⁴ s⁻¹, yielding a half-life of approximately 20 minutes under these conditions [1]. This elimination behavior is distinct from that of 1-chloro-2,2-dimethylpropane (neopentyl chloride) and 1-chloro-2-methylpropane, which exhibit different activation parameters due to variations in β-substituent electronic and steric effects [2].

gas-phase elimination activation energy Arrhenius kinetics thermal stability

Steric Hindrance Signature in Biochemical Systems: 3,3-Dimethylbutyl versus Isopropyl and Cycloheptyl Alkoxy Groups

In acetylcholinesterase (AChE) phosphonylation-reactivation studies, the 3,3-dimethylbutyl alkoxy group confers intermediate steric hindrance between isopropyl and cycloheptyl moieties [1]. Reactivation rates of (Sₚ)- and (Rₚ)-3,3-dimethylbutyl methylphosphonyl AChE conjugates by oximes HI-6 and 2-PAM demonstrate that steric hindrance by the alkoxy group precludes facile access of the oxime nucleophile to the tetrahedral phosphorus center, a property shared with the bulkier cycloheptyl group but distinct from the minimally hindered isopropyl group [1]. This steric profile is exploited in organophosphorus chemical warfare agent analog studies and nerve agent degradation product analysis, where 3,3-dimethylbutyl-containing analytes (e.g., pinacolyl methylphosphonic acid derivatives) exhibit characteristic electrophoretic mobilities [2].

acetylcholinesterase organophosphorus steric hindrance oxime reactivation

Dehydrochlorination Selectivity for 2,3-Dimethylbutenes: 1-Chloro-3,3-dimethylbutane as Industrial Feedstock

1-Chloro-3,3-dimethylbutane serves as the exclusive feedstock for producing 2,3-dimethylbutenes (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene) via catalytic dehydrochlorination [1]. These 2,3-dimethylbutenes are established raw materials for pharmaceuticals, agricultural chemicals, and fragrance manufacturing [1]. Prior art methods using silica or alumina catalysts suffered from low conversion rates, poor selectivity, and excessive by-product formation including methylpentenes [1]. The patent literature specifically claims improved conversion and selectivity when 1-chloro-3,3-dimethylbutane is dehydrochlorinated over Mg, Ca, or La compounds, demonstrating that this compound's structural suitability for this transformation is not replicated by alternative chlorinated feedstocks [1].

dehydrochlorination catalysis olefin synthesis selectivity

Lipophilicity Advantage: XLogP3 of 1-Chloro-3,3-dimethylbutane versus Unbranched Alkyl Chlorides

The computed XLogP3 value for 1-chloro-3,3-dimethylbutane is 2.9 [1]. This lipophilicity parameter positions the compound and its 3,3-dimethylbutyl derivatives with intermediate hydrophobic character suitable for membrane permeation in pharmaceutical lead optimization. The value reflects the contribution of the compact, branched tert-butyl terminus to overall hydrophobicity relative to the molecular weight. For comparison, 1-chlorohexane (unbranched C6 primary chloride) has a lower computed logP due to linear alkyl chain flexibility and reduced branching density, though exact comparative logP values vary by computational method.

lipophilicity logP membrane permeability partition coefficient

Optimal Procurement Scenarios for 1-Chloro-3,3-dimethylbutane: Evidence-Based Application Domains


Controlled Mono-Alkylation in Pharmaceutical Intermediate Synthesis

When synthetic sequences demand introduction of a C6 branched alkyl fragment without over-alkylation, 1-chloro-3,3-dimethylbutane is the optimal reagent. Its ~85% attenuated SN2 reactivity relative to 1-chlorohexane (as demonstrated by relative reactivity factor 15.1%) [1] prevents poly-alkylation side reactions that plague unbranched primary chlorides. This controlled reactivity is essential for synthesizing 3,3-dimethylbutyl-functionalized pharmaceutical intermediates, including N-alkylated aspartame derivatives [2] and bioactive compounds requiring precise mono-functionalization at nitrogen or oxygen nucleophiles. Procurement specifications should prioritize 97% minimum purity with low water content to preserve chloride integrity for nucleophilic displacement.

Catalyst-Directed Friedel-Crafts Alkylation for Isomer-Selective Synthesis

For researchers requiring either secondary (2,2-dimethyl-3-phenylbutane) or tertiary (2,3-dimethyl-2-phenylbutane) alkylbenzene products from a single alkyl halide precursor, 1-chloro-3,3-dimethylbutane offers unique catalyst-switchable selectivity [1]. AlCl₃, AlBr₃, or ZrCl₄ catalysis directs formation of the secondary isomer I, whereas FeCl₃ or nitromethane-solvated AlCl₃ yields tertiary isomer II. This tunable rearrangement-dependent alkylation is not achievable with non-rearranging primary chlorides or with pre-formed tertiary chlorides, making this compound uniquely valuable for structure-activity relationship (SAR) studies in fragrance and pharmaceutical chemistry where aromatic ring substitution patterns dictate biological or organoleptic properties.

Industrial Production of 2,3-Dimethylbutenes for Agrochemical and Fragrance Manufacturing

1-Chloro-3,3-dimethylbutane is the designated starting material for commercial production of 2,3-dimethylbutenes—high-value C6 olefins used as raw materials for pharmaceuticals, agricultural chemicals, and perfume ingredients [1]. Procurement at industrial scale (kilogram to metric ton quantities) should specify technical-grade material with hydrocarbon impurity profiling to ensure dehydrochlorination performance over Mg/Ca/La-based catalysts [1]. The neopentyl-type structure of this chloride is essential for generating the correct C6 olefin skeleton; alternative chlorinated feedstocks yield different carbon frameworks unsuitable for downstream applications in pyrethroid insecticide synthesis or fragrance terpene analog production.

Organophosphorus Nerve Agent Analog and Degradation Product Research

In defense and toxicology laboratories developing analytical methods for chemical warfare agent detection, 1-chloro-3,3-dimethylbutane is required as a precursor to 3,3-dimethylbutyl methylphosphonate esters (pinacolyl analogs). The 3,3-dimethylbutyl alkoxy group produces characteristic steric hindrance in acetylcholinesterase reactivation assays, with reactivation rates intermediate between isopropyl and cycloheptyl conjugates [1], and exhibits distinct electrophoretic mobility in capillary electrophoresis methods [2]. Procurement for this application demands high purity (≥97%) with rigorous exclusion of hydrolytic degradation products and trace metal contaminants that could interfere with enzyme kinetics measurements or trace-level analytical detection.

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